Cas no 1310836-06-6 (4-Ethyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine)

4-Ethyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- DTXSID501224480
- EN300-1148975
- 1H-Pyrazol-3-amine, 4-ethyl-5-(3-methyl-2-furanyl)-
- CS-0307331
- 4-ETHYL-3-(3-METHYLFURAN-2-YL)-1H-PYRAZOL-5-AMINE
- 1310836-06-6
- 4-Ethyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine
-
- インチ: 1S/C10H13N3O/c1-3-7-8(12-13-10(7)11)9-6(2)4-5-14-9/h4-5H,3H2,1-2H3,(H3,11,12,13)
- InChIKey: OCVQRGAHACEBGB-UHFFFAOYSA-N
- SMILES: O1C=CC(C)=C1C1=C(C(N)=NN1)CC
計算された属性
- 精确分子量: 191.105862047g/mol
- 同位素质量: 191.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 67.8Ų
じっけんとくせい
- 密度みつど: 1.191±0.06 g/cm3(Predicted)
- Boiling Point: 402.7±45.0 °C(Predicted)
- 酸度系数(pKa): 15.35±0.50(Predicted)
4-Ethyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1148975-10.0g |
4-ethyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine |
1310836-06-6 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-1148975-5.0g |
4-ethyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine |
1310836-06-6 | 5g |
$2110.0 | 2023-05-23 | ||
Enamine | EN300-1148975-1.0g |
4-ethyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine |
1310836-06-6 | 1g |
$728.0 | 2023-05-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378001-100mg |
4-Ethyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine |
1310836-06-6 | 95% | 100mg |
¥17280.00 | 2024-08-09 | |
Enamine | EN300-1148975-2.5g |
4-ethyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine |
1310836-06-6 | 95% | 2.5g |
$1509.0 | 2023-10-25 | |
Enamine | EN300-1148975-10g |
4-ethyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine |
1310836-06-6 | 95% | 10g |
$3315.0 | 2023-10-25 | |
Enamine | EN300-1148975-5g |
4-ethyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine |
1310836-06-6 | 95% | 5g |
$2235.0 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378001-250mg |
4-Ethyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine |
1310836-06-6 | 95% | 250mg |
¥14472.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378001-1g |
4-Ethyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine |
1310836-06-6 | 95% | 1g |
¥17006.00 | 2024-08-09 | |
Enamine | EN300-1148975-0.05g |
4-ethyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine |
1310836-06-6 | 95% | 0.05g |
$647.0 | 2023-10-25 |
4-Ethyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
4-Ethyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amineに関する追加情報
Introduction to 4-Ethyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine (CAS No. 1310836-06-6)
4-Ethyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine, with the CAS number 1310836-06-6, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The unique structural features of 4-Ethyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine make it a promising candidate for further research and development in pharmaceuticals.
The molecular structure of 4-Ethyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted with an ethyl group at the 4-position and a 3-methylfuran moiety at the 3-position. The presence of these functional groups imparts specific chemical and biological properties to the compound. The ethyl group contributes to the lipophilicity, which can enhance cellular permeability and bioavailability. The 3-methylfuran moiety, on the other hand, provides additional stability and reactivity, making the compound suitable for various pharmacological studies.
Recent studies have explored the biological activities of 4-Ethyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This inhibition is attributed to its ability to modulate key signaling pathways involved in inflammation, such as NF-kB and MAPK. These findings suggest that 4-Ethyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine could be a valuable lead compound for developing new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 4-Ethyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine has also shown promise in cancer research. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the disruption of mitochondrial membrane potential. These results indicate that 4-Ethyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine could be further investigated as a potential anticancer agent.
The pharmacokinetic profile of 4-Ethyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amnine has also been studied to assess its suitability for drug development. In animal models, this compound has shown favorable oral bioavailability and a reasonable half-life, which are important parameters for drug candidates. Additionally, preliminary toxicology studies have indicated that it is well-tolerated at therapeutic doses, with no significant adverse effects observed in short-term administration.
To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 4-Ethyl-3-(3-methylfuran-2-yi)-1H-pyrazol-S-amnine. Phase I trials have demonstrated that the compound is well-tolerated in humans, with no serious adverse events reported. These initial findings are encouraging and pave the way for more advanced clinical studies.
In conclusion, 4-Ethyl-Smethylfurari-Z-yi)-I H-pyrazol-S-amnine (CAS No. 1310836-O6-O) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover its full potential, it is anticipated that this compound will contribute significantly to the advancement of pharmaceutical science.
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